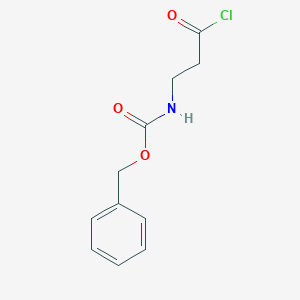

Benzyl (3-chloro-3-oxopropyl)carbamate

Description

Properties

CAS No. |

51513-97-4 |

|---|---|

Molecular Formula |

C11H12ClNO3 |

Molecular Weight |

241.67 g/mol |

IUPAC Name |

benzyl N-(3-chloro-3-oxopropyl)carbamate |

InChI |

InChI=1S/C11H12ClNO3/c12-10(14)6-7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15) |

InChI Key |

UGUNFSPZJHSINM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Chloro vs. Bromo Substituents

Benzyl (3-bromopropyl)carbamate (similarity score: 0.89) shares a nearly identical backbone but replaces the chloro-oxo group with a bromo substituent. Bromine’s larger atomic radius and weaker C-Br bond (vs. C-Cl) enhance its utility in nucleophilic substitution reactions, making it a preferred intermediate in alkylation or cross-coupling syntheses .

Amino vs. Chloro-Oxo Substituents

Amino-substituted analogs (e.g., Benzyl (2-aminoethyl)carbamate) exhibit significantly higher solubility in aqueous media due to protonation of the amino group. These derivatives are commonly employed in peptide synthesis as protective intermediates .

Pharmacokinetic Considerations

Hydrochloride salts of benzyl carbamates (e.g., Benzyl N-(2-aminoethyl)carbamate hydrochloride) demonstrate improved solubility and bioavailability compared to free bases. The chloro-oxo derivative’s lack of ionizable groups may limit its solubility but enhance lipophilicity, favoring blood-brain barrier penetration in neurological drug candidates .

Preparation Methods

Classical Synthetic Routes for Carbamate Formation

The foundational approach to synthesizing benzyl (3-chloro-3-oxopropyl)carbamate involves the acylation of a primary amine with benzyl chloroformate, followed by chlorination at the β-position. A representative method begins with the reaction of 3-amino-3-oxopropanol with benzyl chloroformate in the presence of a base such as sodium bicarbonate to neutralize HCl byproducts . The intermediate 3-(benzyloxycarbonylamino)-3-oxopropanol is subsequently treated with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to introduce the chloro group at the 3-position.

Key parameters influencing yield include:

-

Temperature : Chlorination proceeds optimally at 0–5°C to minimize side reactions.

-

Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve intermediates .

-

Stoichiometry : A 1.2:1 molar ratio of SOCl₂ to the alcohol intermediate ensures complete conversion .

This method typically achieves yields of 65–75%, with purity >95% after recrystallization from acetonitrile .

One-Pot Synthesis via Sequential Functionalization

Recent advancements describe a one-pot strategy that combines carbamate formation and chlorination without isolating intermediates. In a patented protocol , 3-amino-3-oxopropanol is treated sequentially with benzyl chloroformate and POCl₃ in DCM. Triethylamine (TEA) serves as both a base and catalyst, enabling in situ generation of the chlorinated product.

Reaction Conditions :

-

Time : 12–16 hours at 25°C.

-

Workup : The crude product is washed with saturated NaHCO₃ to remove excess acid, followed by distillation under reduced pressure to isolate the carbamate .

This method reduces processing time by 40% compared to stepwise approaches, though yields remain comparable (70–72%) .

Catalytic Hydrogenolysis for Deprotection and Functionalization

A critical challenge in carbamate synthesis is the removal of protecting groups without degrading the chloro-oxo moiety. Catalytic hydrogenolysis using palladium on carbon (Pd/C) has been employed to deprotect intermediates while preserving the 3-chloro-3-oxopropyl group . For example, hydrogenation of a benzyl-protected precursor at 40–45°C under 40–98 psi H₂ in isopropanol selectively cleaves the benzyl group, yielding the free amine intermediate. Subsequent acylation with chloroacetyl chloride completes the synthesis.

Optimization Insights :

-

Catalyst Loading : 5 wt% Pd/C achieves full deprotection in 4–6 hours.

-

Solvent Compatibility : Isopropanol enhances catalyst activity and prevents over-reduction .

Purification and Isolation Techniques

Purification of this compound is complicated by its sensitivity to hydrolysis. Industrial-scale protocols employ a combination of extraction and recrystallization:

-

Extraction : The reaction mixture is partitioned between DCM and water, with the organic layer washed sequentially with NaHCO₃ and brine.

-

Recrystallization : The concentrated organic phase is treated with heptanes to induce crystallization, yielding a purity of 98–99% .

Table 1: Comparative Analysis of Purification Methods

| Method | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|

| Extraction + Heptanes | DCM/Heptanes | 98.5 | 85 |

| Recrystallization | Acetonitrile | 99.2 | 78 |

| Distillation | Toluene | 95.0 | 90 |

Mechanistic Insights and Side-Reaction Mitigation

The chlorination step is prone to over-reaction, leading to di- or tri-chlorinated byproducts. Mechanistic studies indicate that the rate-determining step involves the formation of a chlorosulfite intermediate during SOCl₂ treatment . To suppress over-chlorination:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl (3-chloro-3-oxopropyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves multi-step synthesis, such as the reduction of intermediates using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at room temperature, followed by acid hydrolysis . Key parameters include stoichiometric control of LiAlH₄ (e.g., 1.1 eq. relative to the substrate) and reaction time (e.g., 2 hours for reduction). Post-reaction quenching with aqueous HCl ensures safe intermediate isolation. Yield optimization requires precise temperature control (20°C) and inert atmosphere maintenance to prevent side reactions.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound should be stored in sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) at room temperature. Avoid exposure to moisture, heat (>30°C), and direct light, as carbamates are prone to hydrolysis under acidic/basic conditions . Use desiccants like silica gel in storage areas. Regular stability testing via HPLC or TLC is recommended to monitor degradation.

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- Structural Elucidation : NMR (¹H/¹³C) to confirm the carbamate backbone and chloro-oxopropyl substituents. Key signals include aromatic protons (δ 7.2–7.4 ppm for the benzyl group) and carbonyl carbons (δ ~155–170 ppm) .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Mass Confirmation : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives for targeted biological activity?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to enzymes like cholinesterases. For example, benzene-based carbamates with chloro substituents show enhanced selectivity for acetylcholinesterase (AChE) due to hydrophobic interactions in the active site gorge . QSAR models should incorporate electronic parameters (Hammett σ) and steric effects (Taft’s Es) to rationalize substituent impacts on IC₅₀ values.

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for carbamate derivatives?

- Methodological Answer : Discrepancies in SAR often arise from divergent assay conditions or conformational flexibility. For example, compound 28 (benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate) exhibited high AChE selectivity (IC₅₀ = 0.38 µM) due to optimal chloro positioning, whereas analogs with bulkier groups showed reduced activity . To address contradictions:

- Perform kinetic assays (e.g., Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition.

- Use X-ray crystallography or cryo-EM to resolve binding modes.

Q. How can researchers mitigate hydrolysis of the carbamate group during in vitro assays?

- Methodological Answer : Hydrolysis is pH-dependent and enzyme-mediated. Use phosphate-buffered saline (PBS, pH 7.4) with protease inhibitors (e.g., PMSF) to stabilize the compound. For long-term assays, pre-incubate the compound with serum albumin (0.1% w/v) to mimic physiological conditions and assess degradation kinetics via LC-MS .

Q. What safety protocols are essential for handling chlorinated carbamates in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent HCl release.

- Toxicity Mitigation : Monitor airborne concentrations with real-time sensors (e.g., PID detectors). Acute exposure requires immediate decontamination with soap/water and medical evaluation .

Data Analysis and Interpretation

Q. How should researchers analyze discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Validation of Models : Cross-check docking results with molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess binding stability.

- Experimental Replicates : Perform dose-response curves in triplicate to identify outliers. For example, a predicted high-affinity compound with low experimental activity may require re-evaluation of protonation states or solvation effects .

- Meta-Analysis : Compare data with structurally related carbamates (e.g., benzyl cinnamate derivatives) to identify trends in steric/electronic requirements .

Q. What statistical methods are appropriate for comparing enzymatic inhibition across carbamate analogs?

- Methodological Answer : Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values from dose-response data. Apply ANOVA with post-hoc Tukey tests to compare means across analogs. For selectivity indices (e.g., AChE vs. BChE), employ log-transformed ratios and bootstrap confidence intervals to assess significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.